molecular formula C23H25Br4N3O7 B121623 Aplysinamisine III CAS No. 150417-69-9

Aplysinamisine III

Cat. No. B121623
M. Wt: 775.1 g/mol
InChI Key: WGLJDQYUOYCSPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aplysinamisine III is a natural compound that is found in marine sponges. This compound has been the subject of extensive research due to its potential as a therapeutic agent. In

Scientific Research Applications

Structural and Bioactive Properties

  • Aplysinamisine III, derived from the sponge Aplysina cauliformis, was identified and structurally elucidated using spectroscopic methods. It exhibited modest cytotoxicity and marginal antimicrobial activity (Rodríguez & Piña, 1993).

Temporal Variations in Compound Abundance

  • In a study on the sponge Aplysina aerophoba, temporal changes in the production of brominated alkaloids, including aplysinamisine III, were observed. The study highlighted significant variations in compound abundance in different layers of the sponge across seasons, correlating with water temperature (Sacristán-Soriano, Banaigs, & Becerro, 2012).

Wound Activation of Protoxins

  • The sponge Aplysina aerophoba, which accumulates brominated alkaloids including aplysinamisine III, undergoes enzymatic conversions upon mechanical damage. These conversions result in increased fish deterrent activity, suggesting a defensive role of these compounds in the sponge's ecology (Ebel et al., 1997).

properties

CAS RN

150417-69-9

Product Name

Aplysinamisine III

Molecular Formula

C23H25Br4N3O7

Molecular Weight

775.1 g/mol

IUPAC Name

N-[3-[4-(2-acetamido-1-hydroxyethyl)-2,6-dibromophenoxy]propyl]-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide

InChI

InChI=1S/C23H25Br4N3O7/c1-11(31)29-10-17(32)12-6-13(24)19(14(25)7-12)36-5-3-4-28-22(34)16-9-23(37-30-16)8-15(26)20(35-2)18(27)21(23)33/h6-8,17,21,32-33H,3-5,9-10H2,1-2H3,(H,28,34)(H,29,31)

InChI Key

WGLJDQYUOYCSPY-UHFFFAOYSA-N

SMILES

CC(=O)NCC(C1=CC(=C(C(=C1)Br)OCCCNC(=O)C2=NOC3(C2)C=C(C(=C(C3O)Br)OC)Br)Br)O

Canonical SMILES

CC(=O)NCC(C1=CC(=C(C(=C1)Br)OCCCNC(=O)C2=NOC3(C2)C=C(C(=C(C3O)Br)OC)Br)Br)O

synonyms

aplysinamisine III
aplysinamisine-III

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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